GSK264220A

Beschreibung

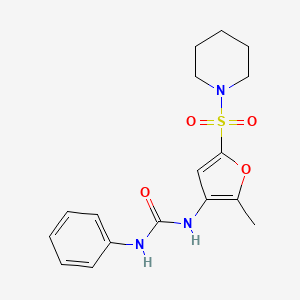

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methyl-5-piperidin-1-ylsulfonylfuran-3-yl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-13-15(19-17(21)18-14-8-4-2-5-9-14)12-16(24-13)25(22,23)20-10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOVQRPAMXCXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)S(=O)(=O)N2CCCCC2)NC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384608 | |

| Record name | GSK 264220A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685506-42-7 | |

| Record name | GSK 264220A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

GSK264220A: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of Endothelial and Lipoprotein Lipase

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK264220A is a potent small molecule inhibitor of both endothelial lipase (EL) and lipoprotein lipase (LPL), key enzymes in lipoprotein metabolism. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its inhibitory effects and the subsequent impact on lipid signaling pathways. The document includes a compilation of quantitative inhibitory data, a detailed description of the likely experimental protocols used for its characterization based on published high-throughput screening methods, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a dual inhibitor, targeting two critical enzymes in the triglyceride lipase family: endothelial lipase (EL) and lipoprotein lipase (LPL). Its primary mechanism of action is the reduction of the hydrolytic activity of these enzymes, which play pivotal roles in the metabolism of lipoproteins, particularly high-density lipoprotein (HDL) and triglyceride-rich lipoproteins.

Endothelial Lipase (EL) Inhibition: EL primarily hydrolyzes phospholipids in HDL particles, leading to HDL catabolism. By inhibiting EL, this compound is expected to decrease the breakdown of HDL, resulting in increased levels of HDL cholesterol (HDL-C) in the plasma.[1][2] This action is of therapeutic interest as higher HDL-C levels are generally associated with a reduced risk of cardiovascular disease.[3]

Lipoprotein Lipase (LPL) Inhibition: LPL is the primary enzyme responsible for hydrolyzing triglycerides in chylomicrons and very-low-density lipoproteins (VLDL), releasing free fatty acids for energy utilization or storage in tissues. Inhibition of LPL by this compound would lead to a decrease in the clearance of triglyceride-rich lipoproteins.

Quantitative Inhibitory Data

The inhibitory potency of this compound against human endothelial lipase and lipoprotein lipase has been determined through in vitro assays. The following table summarizes the available quantitative data.

| Target Enzyme | Inhibitor | IC50 |

| Endothelial Lipase (EL) | This compound | 16 nM |

| Endothelial Lipase (EL) | This compound | 0.13 µM |

| Lipoprotein Lipase (LPL) | This compound | 0.10 µM |

Table 1: Inhibitory Potency of this compound

Note: The different reported IC50 values for endothelial lipase may be due to variations in assay conditions or methodologies.

Signaling Pathways

The inhibition of endothelial lipase and lipoprotein lipase by this compound directly impacts lipid metabolism pathways. The following diagrams illustrate the points of intervention.

Caption: Endothelial Lipase (EL) Signaling Pathway and Point of Inhibition by this compound.

Caption: Lipoprotein Lipase (LPL) Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The characterization of this compound as an endothelial lipase inhibitor was likely performed using a high-throughput screening (HTS) assay similar to the one described by Keller et al. (2008).[1] The following is a detailed description of a plausible experimental protocol.

High-Throughput Screening (HTS) Assay for Endothelial Lipase Inhibition

Objective: To quantify the inhibitory effect of compounds on the enzymatic activity of endothelial lipase.

Principle: This is a coupled enzymatic assay. Endothelial lipase hydrolyzes its native substrate, HDL, to produce free fatty acids (FFAs). The FFAs are then used in a series of coupled reactions involving acyl-CoA synthetase, acyl-CoA oxidase, and horseradish peroxidase, which ultimately generates a fluorescent product, resorufin. The rate of resorufin formation is proportional to the EL activity.

Materials:

-

Recombinant human endothelial lipase

-

Human HDL

-

Acyl-CoA synthetase

-

Acyl-CoA oxidase

-

Horseradish peroxidase

-

Coenzyme A

-

ATP

-

Amplex Red (or a similar fluorescent substrate for peroxidase)

-

Assay buffer (e.g., Tris-HCl with BSA)

-

This compound and other test compounds

-

1536-well microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.

-

Assay Plate Preparation: A small volume (e.g., nanoliters) of the diluted compound solutions in DMSO is dispensed into the wells of a 1536-well plate. Control wells containing only DMSO are included.

-

Enzyme and Substrate Preparation: A reaction mixture is prepared containing endothelial lipase and HDL in the assay buffer.

-

Initiation of the First Reaction: The enzyme-substrate mixture is added to the wells of the assay plate containing the compounds. The plate is incubated at 37°C to allow the lipase reaction to proceed.

-

Coupled Enzyme Reaction: A second reaction mixture containing acyl-CoA synthetase, acyl-CoA oxidase, horseradish peroxidase, coenzyme A, ATP, and Amplex Red is added to the wells.

-

Signal Detection: The plate is incubated at 37°C, and the fluorescence of resorufin is measured kinetically over time using a fluorescence plate reader (e.g., excitation at 530 nm and emission at 590 nm).

-

Data Analysis: The rate of fluorescence increase is calculated for each well. The percentage of inhibition for each concentration of this compound is determined by comparing the reaction rate in the presence of the compound to the control wells. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Caption: A generalized workflow for a high-throughput screening assay to identify and characterize endothelial lipase inhibitors.

In Vivo Effects and Therapeutic Potential

Conclusion

This compound is a potent, dual inhibitor of endothelial lipase and lipoprotein lipase. Its mechanism of action centers on the modulation of lipoprotein metabolism, with the potential to increase HDL cholesterol levels. The characterization of its inhibitory activity likely involved sophisticated high-throughput screening assays. While the in vitro profile of this compound is established, further in vivo studies are needed to fully elucidate its therapeutic potential for cardiovascular diseases.

References

- 1. Inhibition of endothelial lipase causes increased HDL cholesterol levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial lipase and HDL metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelial Lipase Inhibitors for the Treatment of Atherosclerosis and Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

GSK264220A: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK264220A is a potent and selective inhibitor of both endothelial lipase (EL) and lipoprotein lipase (LPL). These two enzymes are key players in the metabolism of lipoproteins, catalyzing the hydrolysis of triglycerides and phospholipids. By inhibiting their activity, this compound modulates lipid metabolism, a mechanism with significant therapeutic potential in various cardiovascular and metabolic diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its role in relevant signaling pathways.

Chemical Structure and Properties

This compound, with the chemical name N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea, is a sulfonylfuran urea derivative. Its structure is characterized by a central furan ring substituted with a methyl group, a phenylurea moiety, and a piperidinylsulfonyl group.

| Property | Value | Source |

| Chemical Name | N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea | Tocris Bioscience |

| Molecular Formula | C₁₇H₂₁N₃O₄S | MedChemExpress, R&D Systems |

| Molecular Weight | 363.43 g/mol | MedChemExpress, R&D Systems |

| Appearance | White to off-white solid | MedChemExpress |

| IUPAC Name | N-(2-methyl-5-(piperidin-1-ylsulfonyl)furan-3-yl)-N'-phenylurea | Inferred from structure |

| SMILES | O=C(NC1=C(C)OC(S(=O)(N2CCCCC2)=O)=C1)NC3=CC=CC=C3 | MedChemExpress |

| InChI Key | Inferred from structure | Not explicitly found |

| CAS Number | 685506-42-7 | MedChemExpress, R&D Systems |

| Purity | ≥98% | R&D Systems |

| Solubility | DMSO: ≥ 100 mg/mL (275.16 mM) Ethanol: 10 mM | MedChemExpress, R&D Systems |

| Storage | Powder: -20°C for 3 years In solvent: -80°C for 6 months | MedChemExpress |

Biological Activity and Signaling Pathway

This compound exerts its biological effects by inhibiting endothelial lipase (EL) and lipoprotein lipase (LPL). These enzymes are primarily responsible for the hydrolysis of triglycerides and phospholipids within circulating lipoproteins, such as very-low-density lipoproteins (VLDL), chylomicrons, and high-density lipoproteins (HDL). This enzymatic activity releases free fatty acids, which are then taken up by tissues for energy or storage.

The inhibition of EL and LPL by this compound leads to a decrease in the catabolism of these lipoproteins, thereby altering plasma lipid profiles. This mechanism is of significant interest for the development of therapies targeting dyslipidemia and related cardiovascular diseases.

The following diagram illustrates the role of EL and LPL in lipoprotein metabolism and the point of intervention for this compound.

The Core Target of GSK264220A: A Technical Guide to its Mechanism of Action

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

GSK264220A is a potent small molecule inhibitor targeting two key enzymes in lipid metabolism: endothelial lipase (EL) and lipoprotein lipase (LPL) . This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its primary molecular targets, the experimental protocols used for its characterization, and the downstream signaling pathways affected by its inhibitory activity. The information is presented to support further research and drug development efforts centered on the modulation of lipid metabolism in various disease states, including cancer.

Primary Molecular Targets of this compound

This compound demonstrates potent inhibitory activity against both endothelial lipase (EL) and lipoprotein lipase (LPL), enzymes pivotal to the hydrolysis of phospholipids and triglycerides within lipoproteins.

Endothelial Lipase (EL)

Endothelial lipase is primarily expressed in endothelial cells and exhibits a substrate preference for phospholipids, particularly those within high-density lipoproteins (HDL). By hydrolyzing these phospholipids, EL plays a crucial role in HDL catabolism. Inhibition of EL by this compound is expected to increase circulating HDL cholesterol levels.

Lipoprotein Lipase (LPL)

Lipoprotein lipase is anchored to the surface of endothelial cells in various tissues, including adipose tissue, heart, and skeletal muscle. Its primary function is the hydrolysis of triglycerides from circulating chylomicrons and very-low-density lipoproteins (VLDL), releasing free fatty acids for uptake by peripheral tissues for energy or storage. This compound's inhibition of LPL disrupts this process, impacting systemic lipid distribution and availability.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against its primary targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 (µM) | Reference |

| Endothelial Lipase (EL) | 0.13 | [1] |

| Lipoprotein Lipase (LPL) | 0.10 | [1] |

Experimental Protocols

The characterization of this compound's inhibitory activity relies on robust in vitro and cell-based assays. The following sections detail the methodologies for key experiments.

Endothelial Lipase (EL) Activity Assay

A coupled enzymatic assay is utilized to measure EL activity, culminating in a fluorescent signal that is inversely proportional to the inhibitory activity of the compound.

Principle: EL hydrolyzes phospholipids in HDL, releasing free fatty acids (FFAs). These FFAs are then converted to acyl-CoA by acyl-CoA synthetase. Acyl-CoA oxidase subsequently oxidizes the acyl-CoA, producing hydrogen peroxide (H₂O₂). In the final step, horseradish peroxidase (HRP) uses the H₂O₂ to oxidize a substrate (e.g., Amplex Red) into the highly fluorescent product, resorufin.

Protocol Outline:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 8.0).

-

Reconstitute recombinant human EL in assay buffer.

-

Prepare a solution of human HDL as the substrate.

-

Prepare a coupling reagent mix containing acyl-CoA synthetase, acyl-CoA oxidase, HRP, and a fluorescent substrate in assay buffer.

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add a defined volume of the this compound dilution or vehicle control (DMSO) to each well.

-

Add the EL enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the HDL substrate.

-

Immediately add the coupling reagent mix.

-

Incubate the plate at 37°C, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 560/590 nm for resorufin) over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Lipoprotein Lipase (LPL) Activity Assay

A fluorometric assay using a synthetic triglyceride analog is employed to determine LPL activity.

Principle: A quenched fluorescent substrate, such as a triglyceride analog with a fluorophore and a quencher in close proximity, is used. LPL-mediated hydrolysis of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

Protocol Outline:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 0.15 M NaCl and 1.5% fatty acid-free BSA).

-

Reconstitute purified bovine or human LPL in assay buffer.

-

Prepare the fluorescent triglyceride substrate solution (e.g., EnzChek® Lipase Substrate) in a suitable solvent like DMSO, and then dilute in assay buffer containing a detergent (e.g., Zwittergent).

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure (96-well plate format):

-

Add the this compound dilutions or vehicle control to the wells.

-

Add the LPL enzyme solution and pre-incubate at 37°C for a defined period.

-

Initiate the reaction by adding the fluorescent substrate solution.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 482/515 nm for BODIPY-based substrates) at 37°C.

-

Determine the initial reaction rates from the linear portion of the fluorescence versus time curve.

-

Calculate the IC50 value as described for the EL assay.

-

Cancer Cell Cytotoxicity Assay

The effect of this compound on the viability of cancer cell lines, such as the triple-negative breast cancer cell lines MDA-MB-231 and BT-474, can be assessed using a colorimetric assay like the MTT or resazurin assay.

Principle: Metabolically active cells reduce a substrate (e.g., MTT or resazurin) into a colored or fluorescent product. The amount of product formed is proportional to the number of viable cells.

Protocol Outline:

-

Cell Culture:

-

Culture MDA-MB-231 or BT-474 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Cell Seeding:

-

Harvest cells and seed them into 96-well plates at a predetermined density to ensure logarithmic growth during the experiment. Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plates for a specified duration (e.g., 72 hours).

-

-

Viability Assessment:

-

Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Signaling Pathways and Cellular Effects

The inhibition of EL and LPL by this compound has significant implications for cellular metabolism, particularly in cancer cells which often exhibit altered lipid metabolism.

Impact on Fatty Acid Metabolism in Cancer

Cancer cells require a constant supply of fatty acids for membrane synthesis, energy production, and the generation of signaling molecules. They can acquire fatty acids through de novo synthesis or by scavenging from the extracellular environment. LPL and EL play a crucial role in the latter process by liberating fatty acids from circulating lipoproteins. By inhibiting these enzymes, this compound can effectively "starve" cancer cells of this external source of fatty acids, thereby impeding their proliferation and survival.

Figure 1. Inhibition of Fatty Acid Uptake by this compound.

Downstream Signaling Consequences

The disruption of fatty acid influx can have profound effects on intracellular signaling pathways that are critical for cancer cell growth and survival.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Fatty acid metabolism is intricately linked to this pathway, and its disruption can lead to decreased AKT and mTOR signaling, ultimately inducing apoptosis and inhibiting cell growth.

-

Wnt/β-catenin Pathway: Alterations in lipid metabolism have been shown to impact the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell maintenance and proliferation. Inhibition of fatty acid uptake may lead to the downregulation of this pathway.

Figure 2. Downstream Signaling Effects of this compound.

Conclusion

This compound is a dual inhibitor of endothelial lipase and lipoprotein lipase, key enzymes in extracellular lipid metabolism. By blocking the hydrolysis of lipoproteins, this compound effectively curtails the supply of exogenous fatty acids to cells. This mechanism of action holds therapeutic potential, particularly in oncology, where cancer cells often exhibit a heightened dependence on fatty acid metabolism for their growth and survival. The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of targeting lipid metabolism. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical potential.

References

The Role of GSK264220A in Lipoprotein Lipase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK264220A is a potent small molecule inhibitor of both endothelial lipase (EL) and lipoprotein lipase (LPL)[1][2]. As a member of the sulfonylfuran urea chemical class, it represents a significant tool for researchers studying lipid metabolism and developing therapeutics for cardiovascular diseases. Lipoprotein lipase is a critical enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins, thereby playing a central role in lipid homeostasis. Inhibition of LPL can modulate plasma triglyceride levels, a key factor in various metabolic disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against both endothelial lipase and lipoprotein lipase has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| Lipase Target | IC50 Value (µM) | Reference |

| Lipoprotein Lipase (LPL) | 0.10 | [1] |

| Endothelial Lipase (EL) | 0.13 |

Mechanism of Action

This compound belongs to the sulfonylfuran urea class of compounds. Radiolabeling studies with related compounds from this class have demonstrated that they act as irreversible inhibitors of endothelial lipase. This suggests that this compound likely forms a covalent bond with a critical residue within the active site of the lipase, leading to its inactivation. Given the high degree of homology and functional similarity between endothelial lipase and lipoprotein lipase, it is highly probable that this compound inhibits LPL through a similar irreversible mechanism. This irreversible inhibition implies a long duration of action that may extend beyond the pharmacokinetic half-life of the compound itself.

Experimental Protocols

The determination of the inhibitory activity of this compound on lipoprotein lipase is typically performed using a fluorescence-based in vitro assay. The following is a detailed methodology representative of the key experiments cited.

In Vitro Lipoprotein Lipase Inhibition Assay (Fluorescence-Based)

This protocol is designed for a 96-well plate format, suitable for determining the IC50 value of inhibitors like this compound.

1. Materials and Reagents:

-

Lipoprotein Lipase (LPL): Purified from bovine milk or recombinant human LPL.

-

This compound: Stock solution prepared in DMSO.

-

Fluorescent Substrate: A commercially available fluorogenic lipase substrate that is quenched in its native state and fluoresces upon hydrolysis (e.g., EnzChek® Lipase Substrate).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl, 10 mM CaCl2, and 1% fatty acid-free bovine serum albumin (BSA).

-

96-well black, flat-bottom microplates.

-

Fluorescence plate reader.

2. Experimental Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of this compound in assay buffer from the DMSO stock. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid interference.

-

Dilute the LPL enzyme in cold assay buffer to the desired working concentration.

-

Prepare the fluorescent substrate according to the manufacturer's instructions, typically by diluting it in the assay buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 25 µL of the diluted this compound solution at various concentrations (or assay buffer for the control wells).

-

Add 50 µL of the diluted LPL enzyme solution to each well.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorescent substrate solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint after a specific incubation period (e.g., 30-60 minutes). The excitation and emission wavelengths should be set according to the specifications of the fluorescent substrate (e.g., 485 nm excitation and 515 nm emission for BODIPY-based substrates).

-

Subtract the background fluorescence (from wells without enzyme) from all readings.

-

Calculate the percentage of LPL inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway of LPL Inhibition

References

GSK264220A: A Technical Guide to its Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK264220A is a potent small molecule inhibitor of two key enzymes in lipid metabolism: endothelial lipase (EL) and lipoprotein lipase (LPL). By targeting these lipases, this compound offers a valuable tool for investigating the intricate pathways of lipoprotein metabolism and holds potential for therapeutic applications in conditions characterized by dyslipidemia. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on lipid metabolism based on available in vitro data, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of endothelial lipase and lipoprotein lipase. These enzymes are crucial for the hydrolysis of triglycerides and phospholipids within circulating lipoproteins.

-

Endothelial Lipase (EL): Primarily expressed in endothelial cells, EL mainly hydrolyzes phospholipids in high-density lipoprotein (HDL), contributing to HDL catabolism. Inhibition of EL is expected to increase HDL levels.

-

Lipoprotein Lipase (LPL): Located on the surface of endothelial cells, LPL is responsible for hydrolyzing triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, releasing fatty acids for uptake by tissues.

By inhibiting both EL and LPL, this compound can modulate the levels and composition of various lipoproteins, making it a significant compound for research in cardiovascular disease and other metabolic disorders.

Signaling Pathway of Lipase Inhibition by this compound

Caption: Mechanism of this compound-mediated inhibition of lipid metabolism.

Quantitative Data

The inhibitory potency of this compound against endothelial lipase and lipoprotein lipase has been determined through in vitro enzymatic assays.

| Target Enzyme | IC50 (µM) | Reference |

| Endothelial Lipase (EL) | 0.13 | |

| Lipoprotein Lipase (LPL) | 0.10 |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published research and standard laboratory techniques.

Biochemical Assays: Lipase Inhibition

1. Endothelial Lipase (EL) Inhibition Assay

This protocol is adapted from high-throughput screening methods used for the discovery of EL inhibitors.

-

Principle: The assay measures the hydrolysis of a fluorogenic substrate by EL. The inhibition of this reaction by this compound is quantified by a decrease in the fluorescent signal.

-

Materials:

-

Recombinant human endothelial lipase

-

Fluorogenic lipase substrate (e.g., a derivative of p-nitrophenyl butyrate or a commercially available kit)

-

Assay buffer (e.g., 100 mM Sodium Phosphate, 150 mM Sodium Chloride, 0.5% (v/v) Triton X-100, pH 7.2 at 37°C)[1]

-

This compound stock solution in DMSO

-

96-well microplate (black, clear bottom for fluorescence reading)

-

Microplate reader with fluorescence detection

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant EL to all wells except the negative control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of reaction (slope of the fluorescence curve) for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Lipoprotein Lipase (LPL) Inhibition Assay

A similar principle to the EL inhibition assay is used to determine the inhibitory activity of this compound against LPL.

-

Principle: Measurement of the inhibition of LPL-mediated hydrolysis of a substrate.

-

Materials:

-

Recombinant human lipoprotein lipase

-

LPL substrate (e.g., p-nitrophenyl butyrate)[1]

-

Assay buffer (e.g., 100 mM Sodium Phosphate, 150 mM Sodium Chloride, 0.5% (v/v) Triton X-100, pH 7.2 at 37°C)

-

This compound stock solution in DMSO

-

96-well microplate

-

Spectrophotometer or fluorometer

-

-

Procedure:

-

Follow the same steps as for the EL inhibition assay, substituting LPL for EL.

-

If using a colorimetric substrate like p-nitrophenyl butyrate, measure the absorbance at 405 nm.

-

Calculate the reaction rates and determine the IC50 value for LPL inhibition.

-

Experimental Workflow for Lipase Inhibition Assays

Caption: Workflow for in vitro lipase inhibition assays.

Cell-Based Assays

1. Cell Viability Assay in Breast Cancer Cells

This compound has been used to study the reliance of cancer cells on exogenous lipid uptake. This protocol assesses the effect of inhibiting lipase activity on the viability of breast cancer cells.

-

Principle: To determine the cytotoxic effects of this compound, a cell viability assay such as the MTT or MTS assay is used. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

-

-

Procedure:

-

Seed breast cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity.

-

Experimental Workflow for Cell Viability Assay

Caption: Workflow for assessing cell viability upon treatment with this compound.

In Vivo Effects on Lipid Metabolism

As of the latest literature search, specific in vivo studies detailing the effects of this compound on the complete lipid profile (including triglycerides, total cholesterol, LDL, and HDL) in animal models have not been extensively published in the public domain. However, based on its mechanism of action as a potent inhibitor of endothelial lipase, it is hypothesized that this compound would lead to an increase in HDL cholesterol levels in vivo. Further in vivo studies are required to fully elucidate the broader impact of this compound on the lipid profile and its potential therapeutic efficacy. General studies on other endothelial lipase inhibitors have shown an increase in HDL-C levels in mice.

Conclusion

This compound is a valuable pharmacological tool for the study of lipid metabolism, specifically targeting endothelial and lipoprotein lipases. The provided in vitro data and experimental protocols offer a solid foundation for researchers to investigate its effects in various biological systems. While the in vitro inhibitory profile is well-characterized, further in vivo studies are necessary to fully understand its physiological and potential therapeutic effects on the overall lipid profile and associated pathologies.

References

The Discovery and Development of GSK264220A: A Technical Overview

GSK264220A is a potent, irreversible inhibitor of endothelial lipase (EL) and lipoprotein lipase (LPL), identified through a high-throughput screening campaign and subsequent lead optimization. This technical guide provides an in-depth overview of its discovery, mechanism of action, and the experimental methodologies used in its characterization.

Introduction

Endothelial lipase (EL) and lipoprotein lipase (LPL) are key enzymes in lipoprotein metabolism, playing crucial roles in the hydrolysis of triglycerides and phospholipids within lipoproteins. Their activity influences plasma lipid profiles, including levels of high-density lipoprotein (HDL) and low-density lipoprotein (LDL). Dysregulation of these lipases has been implicated in various cardiovascular and metabolic diseases. This compound, a sulfonylfuran urea derivative, emerged from a discovery program aimed at identifying potent and selective inhibitors of these enzymes.

Discovery and Synthesis

This compound was identified from a high-throughput screening campaign which led to the discovery of a sulfonylfuran urea hit compound.[1] A subsequent lead optimization effort was undertaken to improve the potency and selectivity of this initial hit.[1]

The chemical name for this compound is N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea.

Synthesis Protocol

The synthesis of sulfonylfuran ureas, including this compound, originates from methyl 2-methyl-3-furancarboxylate. The general synthetic scheme involves the sulfonation of the furan ring, followed by conversion to the corresponding sulfonyl chloride. Reaction of the sulfonyl chloride with an appropriate amine yields the sulfonamide, which is then reacted with an isocyanate to form the final sulfonylfuran urea product.

Detailed Synthesis of N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea (this compound):

-

Step 1: Sulfonation of Methyl 2-methyl-3-furancarboxylate. Methyl 2-methyl-3-furancarboxylate is treated with chlorosulfonic acid.

-

Step 2: Formation of the Sulfonyl Chloride. The resulting sulfonic acid is reacted with a chlorinating agent, such as phosphorus pentachloride, to yield the sulfonyl chloride.

-

Step 3: Synthesis of the Sulfonamide. The sulfonyl chloride is then reacted with piperidine to form the corresponding sulfonamide.

-

Step 4: Formation of the Urea. The amino group on the furan ring is reacted with phenyl isocyanate to generate the final N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea product.

Mechanism of Action

This compound is an irreversible inhibitor of both endothelial lipase and lipoprotein lipase.[1] Radiolabeling studies have confirmed its irreversible binding mechanism.[1] By inhibiting these lipases, this compound prevents the hydrolysis of triglycerides and phospholipids in lipoproteins.

Signaling Pathways

The inhibition of endothelial lipase and lipoprotein lipase by this compound has significant downstream effects on lipid metabolism and related signaling pathways.

-

Endothelial Lipase (EL) Inhibition: EL primarily hydrolyzes HDL phospholipids. Inhibition of EL leads to an increase in plasma HDL cholesterol levels. The downstream signaling consequences of EL inhibition involve the modulation of sphingosine-1-phosphate (S1P)-dependent signaling in vascular endothelium, which can affect endothelial cell migration, proliferation, and angiogenesis. EL acts on HDL to promote the activation of S1P1 receptors, leading to Akt/eNOS phosphorylation.

-

Lipoprotein Lipase (LPL) Inhibition: LPL is the primary enzyme responsible for hydrolyzing triglycerides in very-low-density lipoproteins (VLDLs) and chylomicrons. Inhibition of LPL can lead to an increase in circulating triglycerides. The regulation of LPL activity is complex and involves various signaling pathways, including those mediated by protein kinase Cα.

References

GSK264220A: A Technical Guide to its Biological Activity and Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK264220A is a potent small molecule inhibitor primarily targeting endothelial lipase (EL) and lipoprotein lipase (LPL), key enzymes in lipid metabolism. This technical guide provides a comprehensive overview of the biological activity of this compound, including its IC50 values against its primary targets. Detailed experimental protocols for lipase inhibition and cellular cytotoxicity assays are presented, alongside signaling pathway and workflow diagrams to facilitate a deeper understanding of its mechanism of action and experimental application. The available data indicates that this compound's principal characterized role is in the modulation of lipid metabolism through lipase inhibition, with no current evidence to support direct inhibition of RIPK1 kinase.

Core Biological Activity and IC50 Values

This compound is recognized as a potent inhibitor of both endothelial lipase (EL) and lipoprotein lipase (LPL).[1] These enzymes play a crucial role in the hydrolysis of triglycerides and phospholipids within lipoproteins, influencing lipid levels and cardiovascular health. The inhibitory activity of this compound has been quantified through various in vitro assays, with reported IC50 values summarized in the table below.

| Target Enzyme | IC50 Value (µM) | Source |

| Endothelial Lipase (EL) | 0.13 | [1] |

| Endothelial Lipase (EL) | 0.016 | [2] |

| Lipoprotein Lipase (LPL) | 0.10 |

Note: The significant difference in the reported IC50 value for Endothelial Lipase (16 nM vs. 130 nM) may be attributable to variations in assay conditions, substrate used, or enzyme source. Researchers should consider these factors when interpreting the data.

In addition to its primary activity as a lipase inhibitor, this compound has been observed to exhibit cytotoxic effects in breast cancer cell lines at micromolar concentrations, suggesting potential applications in oncology research.

Experimental Protocols

Endothelial Lipase (EL) and Lipoprotein Lipase (LPL) Inhibition Assay

The following protocol is a composite methodology based on the principles described in the key publications by Keller et al. (2008) and Goodman et al. (2009).

Objective: To determine the in vitro inhibitory activity of this compound against purified endothelial lipase and lipoprotein lipase.

Materials:

-

Purified recombinant human Endothelial Lipase (EL) and Lipoprotein Lipase (LPL)

-

This compound

-

Substrate: A suitable fluorogenic or radiolabeled lipid substrate (e.g., [³H]triolein emulsified with phosphatidylcholine or a commercially available fluorescent lipase substrate).

-

Assay Buffer: Tris-HCl buffer (pH 8.0) containing bovine serum albumin (fatty acid-free) and other necessary co-factors.

-

96-well microplates (black plates for fluorescent assays)

-

Plate reader (fluorometer or scintillation counter)

-

DMSO (for compound dilution)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO to achieve a range of desired final assay concentrations.

-

Enzyme Preparation: Dilute the purified EL or LPL enzyme to the desired working concentration in cold assay buffer immediately before use.

-

Assay Reaction:

-

Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the lipid substrate to each well.

-

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.

-

Detection:

-

For fluorescent assays, measure the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

For radiolabeled assays, stop the reaction and separate the radiolabeled free fatty acids from the substrate, then measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytotoxicity Assay in Breast Cancer Cells (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of this compound on breast cancer cell lines, such as MCF-7 or MDA-MB-231.

Objective: To determine the concentration-dependent cytotoxicity of this compound in breast cancer cells.

Materials:

-

Breast cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed the breast cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with medium alone (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the cells with the compound for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Lipase Inhibition and its Impact on Lipid Metabolism

This compound inhibits endothelial and lipoprotein lipases, which are critical for the hydrolysis of triglycerides from circulating lipoproteins, releasing fatty acids for uptake by tissues. By blocking this process, this compound can modulate lipid profiles.

Workflow for Determining Lipase Inhibition IC50

The following diagram illustrates the key steps in an in vitro assay to determine the IC50 value of this compound against a target lipase.

Workflow for Cytotoxicity (MTT) Assay

This diagram outlines the process for assessing the cytotoxic effects of this compound on a cancer cell line.

Conclusion

This compound is a well-characterized, potent inhibitor of endothelial and lipoprotein lipases. Its biological activity is centered on the modulation of lipid metabolism, with demonstrated cytotoxic effects in breast cancer cells at higher concentrations. The provided experimental protocols and diagrams offer a foundational resource for researchers investigating the therapeutic potential and mechanistic properties of this compound. Current literature does not support a role for this compound as a direct inhibitor of RIPK1. Future research may further elucidate its selectivity profile and explore its potential in therapeutic areas beyond cardiovascular disease.

References

- 1. Mass spectrometry-based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

GSK264220A: A Lipase Inhibitor Targeting Cellular Metabolism in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK264220A is a small molecule inhibitor that has demonstrated cytotoxic effects against various cancer cell lines, particularly in breast cancer. Its primary mechanism of action involves the inhibition of lipase activity, which plays a crucial role in the metabolic reprogramming of cancer cells. By disrupting the supply of fatty acids, this compound interferes with key cellular pathways essential for tumor growth, proliferation, and survival. This guide provides a comprehensive overview of the function of this compound in cellular pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic potential.

Core Mechanism of Action: Inhibition of Fatty Acid Metabolism

Cancer cells exhibit a heightened demand for fatty acids, which serve as essential building blocks for cell membranes, signaling molecules, and energy production. While some cancer cells can synthesize their own fatty acids de novo via the fatty acid synthase (FASN) pathway, others rely on the uptake of exogenous fatty acids from the tumor microenvironment. This uptake is often facilitated by lipases that break down lipids into free fatty acids.

This compound functions as a lipase inhibitor, thereby cutting off a crucial supply of fatty acids to cancer cells. This disruption of lipid metabolism leads to a cascade of downstream effects, ultimately resulting in cytotoxicity.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated in various breast cancer cell lines. The following table summarizes the observed effects on cell viability.

| Cell Line | Treatment Duration | Effective Concentration | Assay Type | Reference |

| MDA-MB-231 | 72 hours | > 25 µM | Cell Viability Assay | [1] |

| BT-474 | 72 hours | > 25 µM | Cell Viability Assay | [1] |

Note: While a specific IC50 value for this compound is not definitively reported in the available literature, the provided concentration indicates the threshold at which significant effects on cell viability are observed.

Impact on Cellular Signaling Pathways

The inhibition of fatty acid availability by this compound has significant implications for several key signaling pathways that are frequently dysregulated in cancer. The disruption of lipid metabolism can indirectly modulate these pathways, leading to the observed anti-cancer effects.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Fatty acid synthesis is known to be downstream of this pathway, and there is evidence of a feedback loop where lipid metabolism can, in turn, influence PI3K/Akt/mTOR signaling. By depleting the pool of available fatty acids, this compound can interfere with the proper functioning of this pathway, contributing to the inhibition of cancer cell growth.

Caption: The PI3K/Akt/mTOR pathway and its link to fatty acid metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's cytotoxicity.

Cell Viability Assays

1. alamarBlue® Cell Viability Assay

This assay quantitatively measures the proliferation of cells and is based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

-

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, BT-474)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

alamarBlue® reagent

-

96-well plates

-

Microplate reader (fluorescence or absorbance)

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.1%.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of alamarBlue® reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, BT-474)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Luminometer

-

-

Procedure:

-

Follow steps 1-4 from the alamarBlue® assay protocol, using opaque-walled plates suitable for luminescence measurements.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Caption: General workflow for cytotoxicity assessment of this compound.

Conclusion

This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting lipase activity and thereby restricting the availability of essential fatty acids. This mode of action leads to cytotoxicity in breast cancer cells and has the potential to modulate critical cancer-promoting signaling pathways such as the PI3K/Akt/mTOR cascade. The provided experimental protocols offer a framework for further investigation into the efficacy and mechanisms of this compound. Future research should focus on determining precise IC50 values across a broader range of cancer cell lines and further elucidating the specific downstream effects on cellular signaling to fully realize its therapeutic potential in oncology.

References

Methodological & Application

Application Notes and Protocols for GSK264220A in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK264220A is a potent inhibitor of endothelial lipase (LIPG) and lipoprotein lipase (LPL), with IC50 values of 0.13 µM and 0.10 µM, respectively. Contrary to potential initial hypotheses, this compound's primary mechanism of action is not the inhibition of the RIPK2 signaling pathway, but rather the disruption of lipid metabolism. In the context of oncology, particularly breast cancer, the role of lipid metabolism in supporting rapid tumor growth and proliferation is a critical area of investigation.

Recent studies have highlighted that breast cancer cells are highly dependent on the uptake of extracellular lipids for their growth. Endothelial lipase (LIPG) is a key enzyme in this process, facilitating the import of lipid precursors necessary for the synthesis of intracellular lipids. LIPG is found to be highly expressed across all breast cancer subtypes, making it a compelling therapeutic target. Inhibition of LIPG has been shown to decrease the proliferation of breast cancer cells, suggesting that compounds like this compound could serve as valuable research tools and potential therapeutic agents.

These application notes provide a comprehensive guide for the use of this compound in breast cancer cell line research, focusing on its role as a lipase inhibitor. Detailed protocols for in vitro assays are provided to enable researchers to investigate its effects on cell viability and relevant signaling pathways.

Mechanism of Action: Inhibition of Endothelial Lipase

This compound exerts its effects by inhibiting endothelial lipase (LIPG), a key enzyme in the metabolic reprogramming of cancer cells. This inhibition disrupts the supply of essential lipid precursors required for the rapid proliferation of breast cancer cells.

Application Notes and Protocols: GSK264220A Treatment of MDA-MB-231 and BT-474 Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK264220A is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. In many cancers, including breast cancer, FASN is overexpressed and has been linked to tumor progression and chemoresistance. Inhibition of FASN can lead to a disruption of lipid metabolism, ultimately inducing apoptosis and inhibiting cancer cell proliferation. This document provides detailed protocols for evaluating the effects of this compound on the triple-negative (MDA-MB-231) and HER2-positive (BT-474) breast cancer cell lines.

While specific quantitative data for the effects of this compound from comprehensive studies on MDA-MB-231 and BT-474 cells are not widely available in the public domain, this document provides a framework for conducting such research. The tables below are templates for presenting quantitative data from key experiments.

Data Presentation

Table 1: Cell Viability (IC50) of this compound in Breast Cancer Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| MDA-MB-231 | 24 | Data Not Available |

| 48 | Data Not Available | |

| 72 | Data Not Available | |

| BT-474 | 24 | Data Not Available |

| 48 | Data Not Available | |

| 72 | Data Not Available |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values would be determined from dose-response curves generated from cell viability assays.

Table 2: Apoptosis Analysis of Breast Cancer Cells Treated with this compound

| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |

| MDA-MB-231 | e.g., IC50 value | 48 | Data Not Available | Data Not Available | Data Not Available |

| BT-474 | e.g., IC50 value | 48 | Data Not Available | Data Not Available | Data Not Available |

Note: The percentage of apoptotic and necrotic cells would be determined by flow cytometry after staining with Annexin V and Propidium Iodide (PI).

Table 3: Cell Cycle Analysis of Breast Cancer Cells Treated with this compound

| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| MDA-MB-231 | e.g., IC50 value | 24 | Data Not Available | Data Not Available | Data Not Available |

| BT-474 | e.g., IC50 value | 24 | Data Not Available | Data Not Available | Data Not Available |

Note: Cell cycle distribution would be analyzed by flow cytometry after staining with a DNA-intercalating dye like Propidium Iodide.

Signaling Pathways and Experimental Workflows

Fatty Acid Synthase (FASN) Inhibition Pathway

Caption: FASN Inhibition by this compound leading to apoptosis.

General Experimental Workflow

Caption: General workflow for in vitro evaluation of this compound.

RIPK1 Signaling Pathway (General Overview)

Caption: Overview of RIPK1-mediated signaling pathways.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on MDA-MB-231 and BT-474 cells and to calculate the IC50 value.

Materials:

-

MDA-MB-231 and BT-474 cells

-

Complete growth medium (e.g., DMEM for MDA-MB-231, RPMI-1640 for BT-474, supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 (e.g., 5 x 10³ cells/well) or BT-474 (e.g., 8 x 10³ cells/well) in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

MDA-MB-231 and BT-474 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50) for 48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of MDA-MB-231 and BT-474 cells.

Materials:

-

MDA-MB-231 and BT-474 cells

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24 hours.

-

Cell Harvesting: Collect the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cells with PBS and resuspend the pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Preparation of GSK264220A Stock Solutions in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of GSK264220A, a potent endothelial and lipoprotein lipase inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in studies involving this compound.

Introduction

This compound is a small molecule inhibitor of endothelial lipase (EL) and lipoprotein lipase (LPL), with IC50 values of 0.13 µM and 0.10 µM, respectively[1][2]. Endothelial lipase, a member of the triglyceride lipase family, is primarily synthesized by vascular endothelial cells and plays a critical role in high-density lipoprotein (HDL) metabolism[3][4]. By hydrolyzing phospholipids in HDL particles, EL influences plasma HDL levels, which are inversely correlated with the risk of cardiovascular disease[5]. Inhibition of endothelial lipase by this compound is therefore a promising therapeutic strategy for increasing HDL levels. Given its significance in cardiovascular and metabolic research, the accurate preparation of this compound solutions is paramount for obtaining reliable experimental outcomes. DMSO is a common solvent for dissolving this compound for in vitro studies due to its high solubilizing capacity.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 363.43 g/mol | |

| Solubility in DMSO | 30 mg/mL | |

| Solubility in DMSO | 100 mM | |

| IC50 (Endothelial Lipase) | 16 nM | |

| IC50 (Endothelial Lipase) | 0.13 µM | |

| IC50 (Lipoprotein Lipase) | 0.10 µM | |

| Storage (Powder) | +4°C | |

| Stock Solution Storage (-80°C) | 6 months | |

| Stock Solution Storage (-20°C) | 1 month |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

-

Sterile pipette tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Pre-weighing Preparations:

-

Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.

-

Ensure the analytical balance is calibrated and level.

-

-

Calculating the Required Mass:

-

To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula:

-

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 363.43 g/mol = 3.6343 mg

-

-

Carefully weigh out approximately 3.63 mg of this compound powder onto a weigh boat or directly into a sterile microcentrifuge tube. Record the exact weight.

-

-

Dissolving the Compound:

-

Calculate the precise volume of DMSO required based on the actual mass of this compound weighed.

-

Volume (µL) = (Mass (mg) / 363.43 g/mol ) / 10 mM * 1,000,000

-

-

Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

-

If dissolution is slow, brief sonication in a water bath may be used to aid the process.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

For long-term storage (up to 6 months), store the aliquots at -80°C.

-

For short-term storage (up to 1 month), store at -20°C.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.

Caption: Mechanism of action of this compound.

Caption: Workflow for preparing this compound stock solution.

References

- 1. GSK 264220A | Lipases | Tocris Bioscience [tocris.com]

- 2. GSK 264220A | Lipase Inhibitors: R&D Systems [rndsystems.com]

- 3. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelial lipase: regulation and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Application Notes and Protocols for GSK264220A in In Vivo Animal Model Studies

Introduction

GSK264220A is a chemical inhibitor of the thioesterase domain of Fatty Acid Synthase (FASN). FASN is a key enzyme in the de novo synthesis of fatty acids, a process that is notably upregulated in many cancer cells to support rapid proliferation and survival.[1][2] Inhibition of FASN has been shown to induce apoptosis in tumor cells and inhibit tumor growth in preclinical models, making it an attractive target for cancer therapy.[3][4] These notes provide a framework for designing and executing in vivo studies to evaluate the efficacy of this compound in various animal models of disease, particularly cancer.

Mechanism of Action: FASN Inhibition

FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. This process is crucial for the production of lipids required for membrane synthesis, energy storage, and signaling molecule generation. In cancer cells, the reliance on de novo lipogenesis is a metabolic hallmark. Inhibition of FASN disrupts these processes, leading to a cascade of events including the remodeling of cell membranes, inhibition of critical signaling pathways, and ultimately, apoptosis.

Key Signaling Pathways Affected by FASN Inhibition

FASN inhibition has been demonstrated to impact several key oncogenic signaling pathways. By disrupting lipid metabolism and membrane composition, FASN inhibitors can modulate the activity of membrane-associated signaling proteins.

Caption: FASN Inhibition Signaling Cascade.

Quantitative Data Summary from Surrogate FASN Inhibitor Studies

The following tables summarize quantitative data from in vivo studies using the FASN inhibitors TVB-3166 and TVB-3664. This data can be used as a starting point for designing studies with this compound.

Table 1: In Vivo Efficacy of FASN Inhibitors in Xenograft Models

| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |

| TVB-3664 | Mice (PDX) | Colorectal Cancer | 3-6 µg/kg | Oral Gavage | Daily for 4-6 weeks | Significant reduction in tumor volume and weight | |

| TVB-3166 | Mice (BALB/c) | Respiratory Syncytial Virus (RSV) Infection | Not specified | Oral | Daily, starting day of or day after infection | 9 to 21-fold reduction in RSV lung titers | |

| TVB-3166 | Mice | Coronavirus (MHV) Infection | 30mg/kg | Oral Gavage | Daily | Prolonged survival and recovery | |

| C75 | Mice | Human Breast Cancer Xenografts | Not specified | Not specified | Not specified | Significant antitumor activity |

Table 2: Pharmacodynamic Effects of FASN Inhibitors In Vivo

| Compound | Animal Model | Tissue/Sample | Parameter Measured | Result | Reference |

| TVB-3664 | Mice (PDX) | Plasma | Palmitate levels | Significant decrease in total plasma palmitate | |

| TVB-2640 / TVB-3166 | Mice/Rats (Xenograft) | Tumor | pAkt (S473), β-catenin, Myc | Decreased expression associated with tumor growth inhibition | |

| TVB-3664 | Mice (AKT-driven liver model) | Liver | Hepatic Steatosis & Triglycerides | Effectively suppressed steatosis and triglyceride levels |

Experimental Protocols

The following are detailed protocols for a typical in vivo study evaluating a FASN inhibitor in a cancer xenograft model.

Experimental Workflow Overview

Caption: General workflow for an in vivo xenograft study.

Animal Models and Care

-

Model: Immunodeficient mice (e.g., Nude, SCID, or NSG) are commonly used for patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models.

-

Acclimation: Animals should be acclimated for at least one week before the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Ethics: All animal procedures must be approved by the institution's Animal Care and Use Committee and adhere to national guidelines for animal welfare.

Tumor Inoculation

-

Cell Preparation: For CDX models, culture the desired cancer cell line (e.g., HCT-116 colon cancer) under standard conditions. Harvest cells during the logarithmic growth phase.

-

Injection: Resuspend cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) at a concentration of approximately 1-5 x 10⁶ cells per 100 µL.

-

Procedure: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitoring: Monitor the animals for tumor growth. Tumor volume can be calculated using the formula: (Width² x Length) / 2.

Drug Formulation and Administration

-

Formulation: As this compound is a small molecule, a vehicle suitable for oral administration should be developed. A common vehicle for similar compounds is 30% PEG400 in water. The final formulation should be a homogenous and stable suspension or solution.

-

Dosage: Based on surrogate data, initial dose-finding studies could explore a range from µg/kg to low mg/kg. For example, a starting point could be guided by the 3-6 µg/kg used for TVB-3664 or the 30 mg/kg for TVB-3166, depending on the anticipated potency and toxicity profile.

-

Administration: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer the formulated this compound or vehicle control daily via oral gavage.

In-Life Monitoring and Efficacy Endpoints

-

Tumor Measurement: Measure tumor dimensions with digital calipers at least twice a week.

-

Body Weight: Record the body weight of each animal at least twice a week as an indicator of general health and drug toxicity.

-

Clinical Observations: Monitor animals daily for any signs of distress or adverse effects.

-

Primary Endpoint: The primary efficacy endpoint is typically tumor growth inhibition. The study may be concluded when tumors in the control group reach a specific size, or after a fixed duration (e.g., 4-6 weeks).

Terminal Procedures and Sample Collection

-

Euthanasia: At the study endpoint, euthanize animals according to approved protocols.

-

Blood Collection: Collect blood via cardiac puncture for plasma analysis (e.g., measurement of palmitate levels).

-

Tissue Collection: Excise tumors and measure their final weight. A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, metabolomics) and another portion fixed in formalin for histopathology.

Pharmacodynamic Analysis

-

Western Blotting: Analyze tumor lysates to assess the levels and phosphorylation status of key proteins in targeted signaling pathways, such as pAkt, Akt, and β-catenin.

-

Mass Spectrometry: Use mass spectrometry to analyze plasma or tumor tissue for changes in lipid profiles, particularly the levels of palmitate and other fatty acids, to confirm target engagement.

-

Immunohistochemistry (IHC): Analyze fixed tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion